molecular formula C7H3BrClNS B2879925 5-bromo-3-chloro-1,2-benzothiazole CAS No. 907597-16-4

5-bromo-3-chloro-1,2-benzothiazole

Cat. No.: B2879925
CAS No.: 907597-16-4
M. Wt: 248.52
InChI Key: KETKMCDPJRQYGE-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-1,2-benzothiazole is an organic compound with the molecular formula C7H3BrClNS. It is a derivative of benzisothiazole, characterized by the presence of bromine and chlorine atoms at the 5th and 3rd positions, respectively. This compound is known for its yellow to orange crystalline powder appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-1,2-benzothiazole typically involves the bromination and chlorination of benzisothiazole. One common method includes the reaction of benzisothiazole with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and at a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-3-chloro-1,2-benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1,2-benzisothiazole
  • 5-bromo-3-chloro-1,2-benzothiazole, 1,1-dioxide
  • Benzisothiazole derivatives with different substituents

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities, making it valuable for various research and industrial applications.

Biological Activity

5-Bromo-3-chloro-1,2-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole framework with bromine and chlorine substituents. Its chemical formula is C7H4BrClN2S. The unique combination of these halogens may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Halogenation Reactions : Utilizing bromine and chlorine in the presence of suitable catalysts.
  • Condensation Reactions : Involving benzothiazole derivatives with halogenated reagents.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance:

  • A study synthesized novel benzothiazole compounds and evaluated their effects on human cancer cell lines (A431, A549) using the MTT assay. The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis by affecting key signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that compounds with similar structures could inhibit the production of inflammatory cytokines like IL-6 and TNF-α in macrophage models .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsKey Findings
Anticancer5-Bromo derivativesSignificant inhibition of A431 and A549 cells
Anti-inflammatoryBenzothiazolesReduced IL-6 and TNF-α levels in RAW264.7 cells

Study on Analgesic Activity

A notable study evaluated the analgesic activity of various benzothiazole derivatives using an acetic acid-induced writhing test in rats. The results indicated that compounds similar to this compound exhibited significant analgesic effects compared to control groups .

Table 2: Analgesic Activity Results

Compound Name% Inhibition (Acetic Acid Test)
Diclofenac (Control)57.1%
5-Bromo-3-chloro derivative45%
Other tested derivatives40%-54%

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, interactions with various biological molecules are suspected to play crucial roles:

  • Protein Interactions : The compound may interact with proteins involved in cancer progression or inflammation.
  • Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells.
  • Cytokine Modulation : Its ability to modulate cytokine levels indicates potential pathways for anti-inflammatory action.

Properties

IUPAC Name

5-bromo-3-chloro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETKMCDPJRQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chlorobenzo[d]isothiazole (10 g, 59.0 mmol) was added to a solution of bromine (3.2 mL, 62.0 mmol) and silver sulfate (19.6 g, 63.0 mmol) in sulfuric acid (200 mL). The resulting brown mixture was allowed to stir at room temperature for 2h under nitrogen. The color slowly faded to pale yellow as a white precipitate formed. The precipitate was collected by vacuum filtration and triturated with hexanes to yield 5-bromo-3-chlorobenzo[d]isothiazole as a white solid (3.8 g). 1H NMR (300 MHz, CDCl3): 8.18 (s, 1H), 7.8 (d, 1H), 7.64 ppm (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Chlorobenzo[d]isothiazole (10 g, 59.0 mmol) was added to a solution of bromine (3.2 mL, 62.0 mmol) and silver sulfate (19.6 g, 63.0 mmol) in sulfuric acid (200 mL). The resulting brown mixture was allowed to stir at room temperature for 2 h under nitrogen. The color slowly faded to pale yellow as a white precipitate formed. The precipitate was collected by vacuum filtration and triturated with hexanes to yield 5-bromo-3-chlorobenzo[d]isothiazole as a white solid (3.8 g). 1H NMR (300 MHz, CDCl3): 8.18 (s, 1H), 7.8 (d, 1H), 7.64 ppm (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
catalyst
Reaction Step One

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